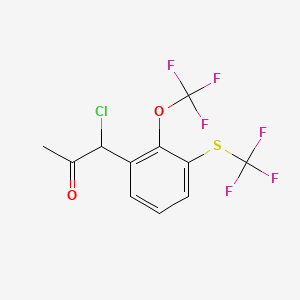

1-Chloro-1-(2-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one

Description

1-Chloro-1-(2-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one is a halogenated ketone derivative featuring a phenyl ring substituted with electron-withdrawing groups: 2-trifluoromethoxy (OCF₃) and 3-trifluoromethylthio (SCF₃). A chlorine atom is attached to the central carbon of the propan-2-one backbone. This compound is hypothesized to serve as a high-value intermediate in pharmaceutical synthesis, particularly for molecules requiring lipophilic and metabolically stable aryl motifs .

Properties

Molecular Formula |

C11H7ClF6O2S |

|---|---|

Molecular Weight |

352.68 g/mol |

IUPAC Name |

1-chloro-1-[2-(trifluoromethoxy)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H7ClF6O2S/c1-5(19)8(12)6-3-2-4-7(21-11(16,17)18)9(6)20-10(13,14)15/h2-4,8H,1H3 |

InChI Key |

XFRWYUXGPDGRID-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C(=CC=C1)SC(F)(F)F)OC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Chloro-1-(2-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, including the introduction of the trifluoromethoxy and trifluoromethylthio groups onto the phenyl ring, followed by the formation of the propan-2-one moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

1-Chloro-1-(2-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

1-Chloro-1-(2-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It may be used in studies involving enzyme inhibition or protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy and trifluoromethylthio groups can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Research Findings and Implications

- Electron-Withdrawing Effects : The trifluoromethoxy (OCF₃) and trifluoromethylthio (SCF₃) groups in the target compound enhance electrophilic aromatic substitution resistance, making it suitable for harsh synthetic conditions .

- Lipophilicity : The SCF₃ group contributes significantly to lipophilicity (logP >3), favoring blood-brain barrier penetration in CNS drug candidates .

- Synthetic Challenges: Fluorinated substituents necessitate specialized reagents (e.g., trifluoromethylation agents), increasing production costs compared to non-fluorinated analogs .

Biological Activity

1-Chloro-1-(2-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound notable for its complex structure and potential biological activities. The compound features a chloro group, a trifluoromethoxy group, and a trifluoromethylthio group attached to a phenyl ring. Its molecular formula is with a molecular weight of approximately 336.68 g/mol. This unique combination of functional groups enhances its reactivity and potential utility in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The structural characteristics of this compound contribute significantly to its biological activity. The presence of electron-withdrawing groups, such as the trifluoromethyl and chloro functionalities, imparts electrophilic properties to the compound, making it suitable for various chemical transformations.

Table 1: Structural Features of Related Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-Chloro-1-(2-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one | Structure | Contains chlorinated phenyl ring |

| 1-Trifluoromethyl-3-thiophenol | Structure | Thiophenol derivative with trifluoromethyl group |

| 4-Trifluoromethoxyphenylacetone | Structure | Different functional group leading to varied reactivity |

Anticancer Properties

Recent studies have indicated that compounds containing trifluoromethyl and sulfonyl groups exhibit significant anticancer activities. For instance, research on related compounds has shown promising results against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). The IC50 values for some derivatives were found to be lower than those of standard chemotherapeutic agents like Doxorubicin, suggesting that this compound may also possess similar effects.

Enzyme Inhibition

The compound has been noted for its potential as an enzyme inhibitor. Specifically, studies have highlighted its ability to inhibit urease activity, which is crucial in the treatment of Helicobacter pylori infections. The presence of the trifluoromethoxy group enhances the compound's interaction with biological targets, making it a candidate for further investigation in drug development.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties. This activity is attributed to the compound's ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Study on Anticancer Activity

In a comparative study involving several compounds with similar structures, this compound was tested against multiple human cancer cell lines. The results indicated that it had an IC50 value of approximately 22.4 μM against PACA2 cells, outperforming Doxorubicin (IC50 = 52.1 μM). This suggests a strong potential for further development as an anticancer agent.

Enzyme Inhibition Study

A recent publication evaluated the urease inhibitory activity of various fluorinated compounds, including derivatives of this compound. The study found that this compound exhibited comparable urease inhibition to established drugs used in treating H. pylori infections, indicating its potential therapeutic application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.